5-(4-Tert-butylphenyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butylphenyl group attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenylboronic acid and indole-2,3-dione.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to attach the 4-tert-butylphenyl group to the indole core.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitronium ions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Material Science: The compound’s unique properties make it suitable for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups, used in organic synthesis.
1H-[1,2,4]triazino[5,6-b]indole: Known for its biological activities, including antimalarial and antidepressant properties.
Uniqueness
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione stands out due to its specific indole core structure combined with the tert-butylphenyl group, which can enhance its stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(20)17(21)19-15/h4-10H,1-3H3,(H,19,20,21) |
InChI Key |
IJMMTTYAKBNDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.